molecular formula C10H10N2O B1302022 3-Acetyl-2-methylimidazo[1,2-a]pyridine CAS No. 29096-60-4

3-Acetyl-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1302022
CAS No.: 29096-60-4
M. Wt: 174.2 g/mol
InChI Key: RMDMJJKMOQLKPC-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C10H10N2O. It is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and an acetyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-methylimidazole with an appropriate acetylating agent. One common method includes the reaction of 2-methylimidazole with acetic anhydride under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Halogenation, nitration, and other substitution reactions can occur at the imidazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts or under UV light.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Hydroxy-2-methylimidazo[1,2-a]pyridine.

    Substitution: Halogenated derivatives, such as 3-bromo-2-methylimidazo[1,2-a]pyridine.

Scientific Research Applications

3-Acetyl-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, disrupting essential metabolic processes.

Comparison with Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.

    3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with enhanced antimicrobial properties.

    2-Acetylimidazo[1,2-a]pyridine: Similar structure but with the acetyl group attached to a different position, leading to variations in reactivity and applications.

Uniqueness: 3-Acetyl-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity in certain chemical reactions and contributes to its potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-10(8(2)13)12-6-4-3-5-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMJJKMOQLKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370643
Record name 3-Acetyl-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29096-60-4
Record name 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29096-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-2-methylimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one
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Synthesis routes and methods

Procedure details

1,1′-Azobis(cyclohexanecarbonitrile) (catalytic amount) was added to a solution of pentane-2,4-dione (1.00 g, 9.99 mmol) and N-bromosuccinimide (1.96 g, 10.99 mmol) in CHCl3 (20 mL). The reaction mixture was stirred for 1 hour, filtered and the filtrate was concentrated under reduced pressure. The residue was re-dissolved in a 1:1 mixture of THF/Et2O (20 mL), then pyridin-2-amine (723 mg, 7.68 mmol) was added and the reaction mixture was refluxed overnight. After cooling the solvent was removed under reduced pressure and the residue was purified by column chromatography, eluents EtOAc, then EtOAc-MeOH (96:4), to afford the title compound (475 mg 35% yield). 1H NMR (DMSO-d6) δ (ppm): 9.59 (dt, J=6.8, 1.4 Hz, 1H), 7.68 (dt, J=8.8, 1.2 Hz, 1H), 7.56 (ddd, J=8.8, 6.8, 1.4 Hz, 1H), 7.17 (td, J=6.8, 1.4 Hz, 1H), 2.72 (s, 3H), 2.58 (s, 3H). MS (m/z): 174.20 (calc) 175.1 (MH+) (found).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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723 mg
Type
reactant
Reaction Step Two
Name
EtOAc MeOH
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of compounds derived from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone?

A1: Crystal structure analysis of derivatives, like 3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one [, ] and 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one [], provides valuable insights into the three-dimensional arrangement of atoms within the molecule. This information is crucial for understanding the compound's interactions with other molecules, including potential biological targets. For instance, in the case of 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, the crystal structure reveals the formation of centrosymmetric dimers through C–H⋯O hydrogen bonds []. Such intermolecular interactions can influence the compound's physical properties, stability, and even its biological activity.

Q2: How is 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone typically synthesized and characterized?

A2: The synthesis of 3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, a derivative of 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone, involves a base-catalyzed condensation reaction between 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 4-fluorobenzaldehyde []. This reaction highlights the reactivity of the ketone group within the 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone structure. Following synthesis, characterization typically involves techniques like X-ray diffraction for determining crystal structure [, ], and nuclear magnetic resonance (NMR) spectroscopy for elucidating the compound's structure and purity.

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